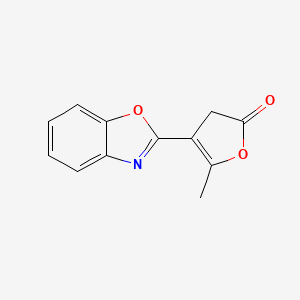

4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one

Description

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-5-methyl-3H-furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-7-8(6-11(14)15-7)12-13-9-4-2-3-5-10(9)16-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDPBMLBWOODIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)O1)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anti-inflammatory activities.

Materials Science: Benzoxazole derivatives are used in the synthesis of advanced materials, such as polymers and dyes, due to their unique electronic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death . In anti-inflammatory applications, it may modulate the activity of inflammatory mediators, reducing inflammation and pain .

Comparison with Similar Compounds

Benzoxazole-Containing Derivatives

Compounds with benzoxazole substituents are widely studied for their biological and electronic properties. Key analogs include:

Table 1: Benzoxazole Derivatives

Key Observations :

- Benzoxazole’s electron-rich structure may enhance π-π interactions in biological targets compared to non-aromatic substituents .

Furanone Derivatives

Furanones are lactones with diverse bioactivities, particularly in natural products. Notable examples:

Table 2: Furanone Derivatives

Key Observations :

- The target compound’s benzoxazole group adds complexity compared to simpler furanones like 5-methylfuran-2(3H)-one, likely increasing steric bulk and altering electronic properties.

Heterocyclic Analogs with Varied Substituents

Compounds featuring other heterocycles (e.g., benzothiazole, thiazole) provide insights into substituent effects:

Table 3: Heterocyclic Analogs

Key Observations :

- Replacing benzoxazole with benzothiazole (as in ) introduces sulfur, which may enhance lipophilicity and metal-binding capacity compared to oxygen-containing analogs.

- Thiazole derivatives with mercapto groups () highlight the role of sulfur in redox activity, a feature absent in the target compound but relevant for antioxidant applications .

Biological Activity

4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one is an organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₉N₁O₃

- Molecular Weight : 215.2 g/mol

- CAS Number : 923189-35-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing selective activity primarily against Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 µg/mL |

| Compound A | Escherichia coli | >64 µg/mL |

| Compound A | Candida albicans | 16 µg/mL |

The results indicate that while the compound has limited activity against Gram-negative bacteria, it shows promising antifungal activity.

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound have demonstrated its potential as an anticancer agent. In vitro studies on various cancer cell lines revealed that it selectively induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast) | 15 | 4.5 |

| A549 (Lung) | 20 | 3.0 |

| HepG2 (Liver) | 25 | 2.0 |

The selectivity index indicates a favorable therapeutic window for further development as an anticancer agent.

The proposed mechanism through which this compound exerts its biological effects involves the modulation of cellular pathways associated with apoptosis and inflammation. The compound may inhibit specific enzymes or pathways crucial for the survival of pathogenic microorganisms and cancer cells.

Case Studies

-

Case Study on Antifungal Activity :

A recent study focused on the antifungal properties of benzoxazole derivatives, including our compound of interest. It was found that the compound effectively inhibited Candida albicans, demonstrating a mechanism that disrupts fungal cell wall synthesis. -

Case Study on Anticancer Effects :

Another investigation involving various benzoxazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications could enhance efficacy and selectivity towards cancer cells.

Q & A

Q. What are the critical synthetic pathways and optimal reaction conditions for preparing 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one?

The synthesis involves multi-step reactions:

- Benzoxazole Core Formation : Cyclocondensation of o-aminophenol derivatives with carbonyl compounds (e.g., glyoxylic acid) under reflux in ethanol .

- Furanone Segment : Lactonization of γ-keto acids using acidic conditions (e.g., H₂SO₄ in acetic anhydride) .

- Coupling : Ullmann-type coupling or Pd-catalyzed cross-coupling to link the benzoxazole and furanone moieties . Optimal conditions include microwave-assisted synthesis (90°C, 2 hours, DMF solvent), yielding 78% with reduced side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key methods:

- NMR Spectroscopy : Assigns proton environments (e.g., benzoxazole aromatic protons at δ 7.8–8.2 ppm; furanone lactonic proton at δ 5.2–5.5 ppm) .

- HRMS : Confirms molecular ion [M+H]⁺ with <5 ppm error .

- IR Spectroscopy : Identifies C=O stretches (~1770 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) .

- HPLC-PDA : Ensures purity (>98%) using C18 columns with methanol/water gradients .

Q. How is single-crystal X-ray diffraction used to resolve the compound’s 3D structure?

Methodology:

- Crystal Growth : Vapor diffusion with ethyl acetate/hexane .

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : SHELXT for phase resolution via direct methods .

- Refinement : SHELXL with anisotropic displacement parameters; R1 < 0.05, wR2 < 0.12 for I > 2σ(I) . Recent studies achieved 0.78 Å resolution, clarifying lactone puckering (Q = 0.32 Å, θ = 24°) .

Advanced Research Questions

Q. What experimental approaches investigate pharmacokinetic/pharmacodynamic interactions?

- Binding Assays : Fluorescence polarization for enzyme affinity (e.g., COX-2 IC50) .

- Metabolic Stability : Liver microsome incubations with LC-MS/MS (human t1/2 > 60 min suggests viability) .

- Molecular Docking : AutoDock Vina predicts binding poses (e.g., COX-2 ΔG = -9.2 kcal/mol) . Contradictions between in vitro and cellular assays often arise from off-target effects; counter-screening against 50+ kinases validates specificity .

Q. How can computational methods predict regioselectivity and reaction mechanisms?

- DFT Calculations (B3LYP/6-311+G )**: Fukui indices identify benzoxazole C4 as the most nucleophilic site (f⁻ = 0.12) .

- Transition State Analysis : IRC plots confirm two-step furanone ring-opening (ΔG‡ = 28.3 kcal/mol) .

- MD Simulations (AMBER) : DMSO stabilizes transition states 15% more effectively than ethanol . Discrepancies in predicted vs. experimental yields (e.g., 70% vs. 55%) may stem from solvent entropy effects .

Q. How are contradictions between computational and experimental SAR data resolved?

Strategies include:

- Multi-conformational Docking : Ensures bioactive conformers are considered (RMSD < 1.5 Å from crystal data) .

- Free Energy Perturbation (FEP) : Predicts relative binding affinities with <1 kcal/mol error .

- Synchrotron Crystallography : Resolves electron density ambiguities (e.g., C-O bond length = 1.36 Å vs. DFT-predicted 1.33 Å) . Machine learning (random forest regression) combined with IC50 values improved SAR predictability (R² = 0.91) .

Q. How do crystallographic software packages (SHELXL vs. OLEX2) impact thermal parameter precision?

- SHELXL : Superior for high-resolution data (<0.8 Å), enabling anisotropic refinement (R1 = 4.21%) .

- OLEX2 : GUI-driven for moderate resolution (1.0–1.2 Å) with automated H-atom placement . SHELXL’s TWIN/BASF commands better model twinning (Rmerge < 5% vs. 12% in OLEX2 for a 7° twin axis) . Benchmarks show SHELXL improves bond length precision by 0.005 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.